molecular formula C6H6O7-2 B1218766 2-(Carboxymethyl)-2-hydroxybutanedioate

2-(Carboxymethyl)-2-hydroxybutanedioate

Cat. No.: B1218766
M. Wt: 190.11 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-2-hydroxybutanedioate is a tricarboxylic acid derivative with the IUPAC name dipotassium; this compound (C₆H₆K₂O₇) . It features a hydroxy group and a carboxymethyl substituent on the central carbon of a butanedioate backbone. This structure confers strong chelating properties, enabling interactions with metal ions like potassium (as in potassium citrate dibasic) and manganese (as in manganese(II) citrate) . Its applications span pharmaceuticals (e.g., potassium citrate for kidney stone prevention) and industrial chemistry due to its solubility and stability in aqueous environments .

Properties

Molecular Formula

C6H6O7-2

Molecular Weight

190.11 g/mol

IUPAC Name

2-(carboxymethyl)-2-hydroxybutanedioate

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-2

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Activity Applications
This compound N/A C₆H₆K₂O₇ Carboxymethyl, hydroxy, carboxylate Chelation, electrolyte balance Pharmaceuticals (kidney stones)
2-Hydroxy-2-methylbutanedioic acid 597-44-4 C₅H₈O₆ Methyl, hydroxy, carboxylate Limited Chemical intermediates
Manganese(II) citrate 10024-66-5 C₆H₈MnO₇ Carboxymethyl, hydroxy, carboxylate Nutrient delivery Agriculture, supplements
CSAB derivatives N/A Varies Carboxymethyl sulfanyl, aryl ketone Cytostatic (IC₅₀ 1–10 µM) Anticancer research

Table 2: Physicochemical Properties

Compound Solubility (Water) pKa (Carboxylic Groups) Melting Point (°C)
This compound (K⁺ salt) High ~3.1, 4.8, 6.4 Not reported
Manganese(II) citrate Moderate Similar to citrate Decomposes >100
CSAB derivatives Low (organic solvents) ~2.5–4.0 120–180

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Carboxymethyl)-2-hydroxybutanedioate
Reactant of Route 2
2-(Carboxymethyl)-2-hydroxybutanedioate

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